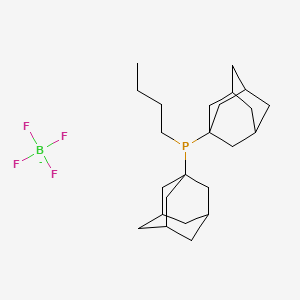
bis(1-adamantyl)-butylphosphane;tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-adamantyl)-butylphosphane;tetrafluoroborate: is a compound that features a unique adamantyl group, which is known for its bulky and rigid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-adamantyl)-butylphosphane;tetrafluoroborate typically involves the reaction of adamantyl derivatives with phosphine reagents. One common method includes the reaction of 1-adamantyl bromide with butylphosphane in the presence of a base to form the desired phosphane compound. The tetrafluoroborate salt is then formed by reacting the phosphane with tetrafluoroboric acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Bis(1-adamantyl)-butylphosphane;tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The adamantyl groups can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted adamantyl derivatives.
科学研究应用
Chemistry: In chemistry, bis(1-adamantyl)-butylphosphane;tetrafluoroborate is used as a ligand in catalysis. Its bulky adamantyl groups provide steric hindrance, which can enhance the selectivity and efficiency of catalytic reactions .
Biology and Medicine:
Industry: In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its rigid structure can impart desirable mechanical properties to these materials .
作用机制
The mechanism of action of bis(1-adamantyl)-butylphosphane;tetrafluoroborate in catalytic reactions involves the coordination of the phosphane group to a metal center. This coordination facilitates various catalytic processes, including hydrogenation and cross-coupling reactions. The adamantyl groups provide steric protection to the metal center, enhancing the selectivity of the reaction .
相似化合物的比较
1-Adamantylphosphane: Similar in structure but lacks the butyl group.
Bis(1-adamantyl)phosphane: Similar but with two adamantyl groups instead of one adamantyl and one butyl group.
Uniqueness: Bis(1-adamantyl)-butylphosphane;tetrafluoroborate is unique due to the combination of the adamantyl and butyl groups, which provide a balance of steric hindrance and flexibility. This makes it particularly useful in catalytic applications where both properties are desirable .
属性
分子式 |
C24H39BF4P- |
|---|---|
分子量 |
445.3 g/mol |
IUPAC 名称 |
bis(1-adamantyl)-butylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C24H39P.BF4/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2-1(3,4)5/h17-22H,2-16H2,1H3;/q;-1 |
InChI 键 |
USBHLIYHNUNUIW-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11814582.png)

![(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid](/img/structure/B11814592.png)
![Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B11814597.png)
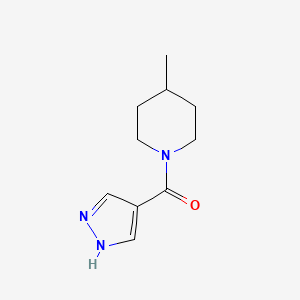


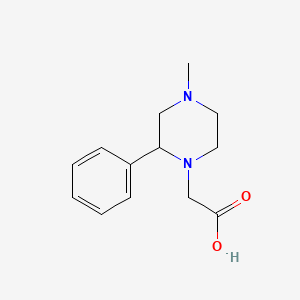



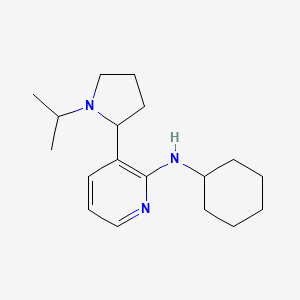
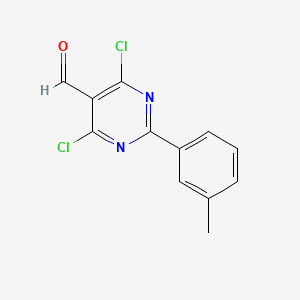
![5-[(2,4-dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11814687.png)
